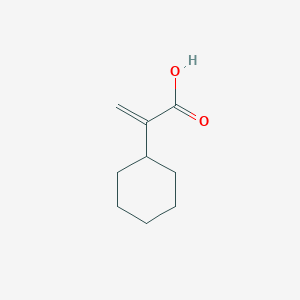

2-Cyclohexylprop-2-enoic acid

Description

Significance of Alpha,Beta-Unsaturated Carboxylic Acids in Organic Synthesis

Alpha,beta-unsaturated carboxylic acids are organic compounds that feature a carboxylic acid group conjugated with a carbon-carbon double bond. wikipedia.org This structural arrangement makes them crucial building blocks and versatile reagents in organic synthesis. chemistryviews.orgresearchgate.net Their importance stems from their presence as key structural motifs in a wide array of biologically active natural products and pharmaceutical agents. chemistryviews.org

The reactivity of these compounds is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows them to participate in a variety of chemical transformations. Nucleophiles can attack the β-carbon in a process known as conjugate addition or Michael addition, which is a fundamental carbon-carbon bond-forming reaction. wikipedia.org Furthermore, the double bond can act as a dienophile in Diels-Alder reactions, and the entire molecule can undergo hydrogenation or polymerization. wikipedia.org The synthesis of α,β-unsaturated carbonyl compounds, including carboxylic acids, has been a subject of intense research, with methodologies like carbonylation reactions being developed for their atom-efficient production. nih.gov Traditional methods such as the Wittig or Horner–Wadsworth–Emmons reactions have also been widely used, though newer, more efficient catalytic protocols are continuously being developed to overcome limitations like the production of stoichiometric byproducts. chemistryviews.org

Structural Characteristics and Chemical Relevance of 2-Cyclohexylprop-2-enoic Acid

This compound, also known as α-methylene cyclohexaneacetic acid, is an α,β-unsaturated carboxylic acid with the chemical formula C₉H₁₄O₂. lookchem.com Its structure is defined by a prop-2-enoic acid backbone where the alpha-carbon (C2) is substituted with a cyclohexyl ring. This substitution imparts specific properties to the molecule. The bulky, non-polar cyclohexyl group influences the molecule's steric and electronic environment, distinguishing it from simpler acrylates.

The presence of the cyclohexyl group can affect the reactivity of the conjugated system, potentially modulating its participation in polymerization and addition reactions. cymitquimica.com This compound serves as a versatile building block in organic synthesis, valued for its potential use in creating more complex molecules for applications in pharmaceuticals and agrochemicals. lookchem.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7697-57-6 | lookchem.comambeed.com |

| Molecular Formula | C₉H₁₄O₂ | lookchem.com |

| Molecular Weight | 154.209 g/mol | lookchem.com |

| Synonyms | Cyclohexaneacetic acid, a-methylene- | lookchem.com |

Historical Context of Research on Cyclohexyl-Substituted Acrylates and Related Structures

Research into substituted acrylates has a rich history, driven by their importance as monomers in polymer chemistry and as intermediates in fine chemical synthesis. nih.gov The introduction of a bulky substituent at the α-position, such as a cyclohexyl group, has been a strategy to tune the properties of the resulting polymers and the reactivity of the monomer. For instance, early studies in polymer chemistry revealed that acrylates with bulky α-substituents, including cyclohexyl groups, were inactive in anionic polymerization processes. informahealthcare.com

In the realm of synthetic methodology, the development of transition-metal-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, provided powerful new tools for creating substituted acrylates. nih.govrsc.org Palladium-catalyzed Suzuki reactions, for example, have been employed to synthesize α-substituted acrylates, including cyclohexyl α-phenylacrylate, by coupling various precursors under mild conditions. rsc.org More broadly, the synthesis of functionalized cyclobutene (B1205218) structures, which are important motifs in bioactive molecules, has been achieved through [2+2] cycloadditions between alkynes and alkenyl derivatives. nih.gov In developing these reactions, researchers found that ligands bearing cyclohexyl groups on phosphorus atoms often led to high yields and enantioselectivities, demonstrating the significant role of the cyclohexyl motif in influencing the outcomes of catalytic transformations. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

62479-29-2 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-cyclohexylprop-2-enoic acid |

InChI |

InChI=1S/C9H14O2/c1-7(9(10)11)8-5-3-2-4-6-8/h8H,1-6H2,(H,10,11) |

InChI Key |

FQHUWSPRTMWLFA-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CCCCC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexylprop 2 Enoic Acid and Analogues

Classical Synthetic Routes to 2-Cyclohexylprop-2-enoic Acid

Classical methods for the synthesis of α,β-unsaturated carboxylic acids often rely on condensation reactions between carbonyl compounds and active methylene (B1212753) compounds. These methods are well-established and still find utility in organic synthesis.

Synthesis via Malonic Acid and Cyclohexanecarboxaldehyde (B41370) Condensation

A primary classical route to this compound involves the Knoevenagel condensation, specifically utilizing the Doebner modification. organic-chemistry.orgdrugfuture.comwikipedia.org This reaction is a nucleophilic addition of an active hydrogen compound, in this case, malonic acid, to a carbonyl group of an aldehyde, such as cyclohexanecarboxaldehyde, followed by a dehydration reaction. wikipedia.org

The Doebner modification is particularly suited for reactions involving malonic acid and is typically carried out using pyridine (B92270) as a weak base and solvent. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an enolate from malonic acid, which then attacks the carbonyl carbon of cyclohexanecarboxaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration. A key feature of the Doebner modification is the concurrent decarboxylation of the malonic acid derivative, which is facilitated by pyridine at reflux temperatures. organic-chemistry.orgyoutube.com This sequence of condensation and decarboxylation directly yields the desired α,β-unsaturated carboxylic acid. The general mechanism involves the formation of an iminium ion intermediate when a secondary amine like piperidine (B6355638) is used as a catalyst, which then reacts with the enolate of malonic acid. youtube.com

Modern Catalytic Approaches to this compound Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods that offer novel pathways to complex molecules with high efficiency and selectivity. For the synthesis of this compound and its analogues, several transition-metal-catalyzed reactions have emerged as promising strategies.

Rhodium-Catalyzed C-H Annulation Strategies of Acrylic Acids

Rhodium catalysis has enabled the development of C-H activation and annulation reactions of acrylic acids with various coupling partners, leading to the synthesis of diverse heterocyclic structures. These methods, while not directly producing this compound, provide access to complex analogues where the acrylic acid moiety is incorporated into a larger ring system.

One such strategy involves the Rh(III)-catalyzed oxidative annulation of acrylic acids with alkynes to produce α-pyrones. researchgate.net This reaction proceeds via a vinylic C-H activation of the acrylic acid. The versatility of this method allows for the use of various substituted acrylic acids and alkynes, offering a modular approach to a range of α-pyrone derivatives. researchgate.net Intramolecular variants of this reaction, where the alkyne is tethered to the acrylic acid, have also been developed, allowing for the rapid construction of bicyclic pyran-2-ones. nih.gov

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| [RhCp*Cl2]2 | Ag2CO3 | HFIP | Not Specified | Moderate to Excellent | researchgate.net |

| [Rh(III) catalyst] | Not Specified | Not Specified | Not Specified | Moderate to Good | nih.gov |

Table 1: Representative Conditions for Rhodium-Catalyzed Annulation of Acrylic Acids.

Palladium-Catalyzed Highly Regioselective Hydrocarboxylation with Carbon Dioxide

Palladium-catalyzed hydrocarboxylation of alkynes with carbon dioxide presents a direct and atom-economical method for the synthesis of α,β-unsaturated carboxylic acids. nih.gov This approach is highly relevant for the synthesis of this compound, which could theoretically be prepared from 1-cyclohexylpropyne.

The reaction typically employs a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, to facilitate the addition of a hydrogen atom and a carboxylic acid group across the triple bond of the alkyne. nih.gov The use of carbon dioxide as the carboxylating agent is advantageous due to its abundance and low cost. The regioselectivity of the hydrocarboxylation is a critical aspect, and catalyst systems have been developed to favor the formation of the desired branched α-acrylic acid isomer. nih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Pressure (CO2) | Temperature (°C) | Reference |

| Pd(OAc)2 | BuPdAd2 | Cs2CO3 | Dioxane | 10 bar | 80 | nih.gov |

| Computationally Designed Pd(II) Complex | None | Base required | Not Specified | Not Specified | Up to 130 | nih.gov |

Table 2: General Conditions for Palladium-Catalyzed Carboxylation Reactions.

Electrochemistry-Enabled Iridium-Catalyzed Vinylic C-H Functionalization

A recent advancement in C-H functionalization involves the synergistic use of electrochemistry and transition metal catalysis. Electrochemistry-enabled iridium-catalyzed vinylic C-H functionalization of acrylic acids with alkynes provides a pathway to α-pyrones. organic-chemistry.orgnih.gov This method avoids the use of stoichiometric chemical oxidants, relying instead on anodic oxidation to regenerate the active catalyst. organic-chemistry.orgchemrxiv.org

The reaction is performed in an undivided electrochemical cell and demonstrates good to excellent yields for a range of acrylic acid and alkyne substrates. organic-chemistry.orgnih.gov The iridium catalyst facilitates the C-H/O-H functionalization and subsequent annulation with the alkyne. nih.gov Mechanistic studies indicate that anodic oxidation is crucial for the release of the product and regeneration of the Ir(III) intermediate from a stable diene-Ir(I) complex. organic-chemistry.orgnih.gov

| Catalyst | Additive | Solvent | Current (mA) | Temperature (°C) | Yield (%) | Reference |

| (Cp*IrCl2)2 | n-Bu4NOAc | MeOH | 1.5 | 60 | up to 95 | organic-chemistry.org |

Table 3: Optimized Conditions for Electrochemistry-Enabled Iridium-Catalyzed Vinylic C-H Annulation of Acrylic Acids with Alkynes.

Copper-Mediated Cascade C-H/N-H Annulation Methodologies

Copper-mediated reactions have also been employed for the functionalization of acrylic acid derivatives. While not a direct synthesis of this compound, these methods demonstrate the utility of copper in constructing complex molecules from acrylic acid precursors.

An example is the copper-mediated cascade C-H/N-H annulation to synthesize 2-quinolinones from electron-deficient acrylamides and arynes. researchgate.net This method involves the transformation of inert C-H bonds into new C-C and C-N bonds. Another relevant copper-mediated protocol is the oxidative C-H/N-H functionalization of benzhydrazides with terminal alkynes, which proceeds under air as the oxidant. nih.gov These cascade reactions highlight the potential for creating diverse heterocyclic structures from simple starting materials.

| Copper Source | Base | Solvent | Temperature (°C) | Atmosphere | Reference |

| Cu(OAc)2 | Na2CO3 | DMSO | 90 | Air | nih.gov |

Table 4: Conditions for Copper-Mediated Oxidative C-H/N-H Functionalization.

Switchable C-H Functionalization in Related Acrylamide (B121943) Synthesis

The synthesis of acrylamide derivatives, structurally related to amides of this compound, can be achieved through sophisticated C-H functionalization techniques. A notable example is a rhodium-catalyzed, switchable reaction protocol involving N-tosyl acrylamides and acryloylsilanes. researchgate.net This methodology provides controlled access to either alkylation or alkenylation-annulation products by slightly modifying the reaction conditions. researchgate.netorganic-chemistry.org The intrinsic electronic properties of the acryloylsilane coupling partner are crucial for this switchable reactivity, distinguishing it from other carbonyl compounds like acrylates which typically yield only one type of product. organic-chemistry.org

The process is directed by a weakly coordinating N-tosyl amide group. organic-chemistry.org The reaction's outcome is dependent on the choice of copper-based additive. When Cu(OAc)₂·H₂O is used, the reaction selectively yields alkylated products. In contrast, the use of Cu(OTf)₂ promotes an annulation pathway. organic-chemistry.org This switchable functionalization proceeds under mild conditions and demonstrates significant chemoselectivity, as evidenced by the preservation of sensitive functional groups like a cyclopropyl (B3062369) ring during the reaction. organic-chemistry.org

Table 1: Conditions for Switchable Rh-Catalyzed C-H Functionalization Click on a row to view more details.

| Product Type | Catalyst System | Key Additive | General Yield |

|---|---|---|---|

| Alkylation | [RhCpCl₂]₂ | Cu(OAc)₂·H₂O | Good to Excellent |

| Annulation | [RhCpCl₂]₂ | Cu(OTf)₂ | Moderate to Good |

Site-Selective Catalytic Carboxylation of Unsaturated Hydrocarbons

A direct and atom-economical route to carboxylic acids involves the catalytic carboxylation of unsaturated hydrocarbons. A nickel-catalyzed protocol has been developed for the site-selective hydrocarboxylation of a wide range of olefins using carbon dioxide (CO₂) and water. organic-chemistry.orgnih.goved.ac.uk This method is significant as it combines three abundant feedstocks under mild conditions. nih.govnih.gov Notably, water serves as a renewable and safe formal hydride source, reducing the reliance on stoichiometric and often sensitive organometallic reagents. nih.govnih.gov

The reaction demonstrates predictable control over regioselectivity, which can be modulated by leveraging the distinct reactivity of alkenes and alkynes. nih.gov The system utilizes a nickel catalyst in conjunction with manganese metal as a reducing agent. organic-chemistry.org This process allows for the selective incorporation of CO₂ at primary sp³ C-H sites and has been applied to various substrates, including styrenes and α-olefins, to produce valuable fatty acids and precursors to nonsteroidal anti-inflammatory drugs. organic-chemistry.org The ability to control the site of carboxylation represents a significant challenge in synthesis, and this catalytic system provides a robust solution. nih.gov

Semi-Reduction of Alkynoic Acids via Borylation-Protodeborylation

The stereoselective synthesis of (Z)-alkenoic acids from alkynoic acid precursors can be accomplished via a two-step sequence involving hydroboration and protodeborylation. The first step, a copper-catalyzed cis-hydroboration of the alkyne moiety, installs a boronate ester (e.g., Bpin) onto the internal carbon in a highly stereoselective manner, yielding a (Z)-vinylboronate. This transformation proceeds with excellent Z:E selectivity under mild conditions. researchgate.net

The subsequent step is protodeborylation, a reaction that replaces a carbon-boron bond with a carbon-hydrogen bond. researchgate.net This process is well-known and can proceed with retention of stereochemistry. By treating the intermediate (Z)-vinylboronate with reagents such as potassium bifluoride (KHF₂) or acetic acid, the boryl group is replaced by a proton, yielding the desired (Z)-alkene. researchgate.net This sequence effectively achieves a net semi-reduction of the original alkyne with high stereochemical control, providing a powerful tool for accessing geometrically pure alkenoic acids.

Asymmetric Synthetic Transformations Involving this compound

Chiral α-hydroxy amides, which are valuable synthetic building blocks, can be synthesized with high enantiomeric excess through a novel cascade reaction. This transformation, a reductive asymmetric aza-Mislow-Evans rearrangement, has been successfully applied to α,β-unsaturated N-sulfinyl acrylamides derived from precursors like (E)-3-cyclohexylprop-2-enoic acid. chemrxiv.org The reaction is catalyzed by 1,3,2-diazaphospholenes (DAP-H) and operates under mild, base-free conditions at ambient temperature. chemrxiv.orgrsc.org

The cascade involves three key steps: a conjugate reduction of the acrylamide, a mdpi.com-sigmatropic aza-Mislow-Evans rearrangement, and a subsequent reductive cleavage of the sulfur-oxygen bond. rsc.org The DAP hydride catalyst plays a dual role, initiating the cascade via a 1,4-hydride transfer and later acting as the reductant for the S-O bond cleavage, which eliminates the need for a separate reduction step common in traditional Mislow-Evans rearrangements. chemrxiv.orgrsc.org This method demonstrates excellent enantiospecificity, efficiently transferring chirality from the sulfur stereocenter to the α-carbon. For the substrate derived from (E)-3-cyclohexylprop-2-enoic acid, the corresponding α-hydroxy amide was obtained in 79% yield with a high enantiomeric ratio of 94:6. chemrxiv.org

Vinyl Cation Intermediates in Cyclopentenone Synthesis from Related Carbonyls

Vinyl cations are highly reactive sp-hybridized intermediates that can be generated from β-hydroxy-α-diazo ketones upon treatment with a Lewis acid. mdpi.com These intermediates provide a powerful, metal-free pathway for the synthesis of cyclopentenone rings, which are common motifs in biologically active molecules. researchgate.netmdpi.com The reaction sequence is initiated by the Lewis acid-mediated loss of hydroxide (B78521) and dinitrogen gas from the diazo precursor. mdpi.com

The resulting vinyl cation undergoes a 1,2-shift (e.g., a methylene shift), which generates a new vinyl cation intermediate poised for intramolecular reaction. researchgate.netmdpi.com This species can then insert into a non-activated γ-C-H bond, a remote C-H activation process, to form the five-membered cyclopentenone ring. researchgate.net This strategy provides access to products that may not be achievable through traditional transition metal-catalyzed C-H insertions. The methodology is quite general, affording good to excellent yields for a variety of monocyclic and fused bicyclic systems, including those containing 7- and 8-membered rings. researchgate.net

Table 2: Summary of Key Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| This compound | α,β-Unsaturated Carboxylic Acid |

| (E)-3-Cyclohexylprop-2-enoic acid | α,β-Unsaturated Carboxylic Acid |

| N-Tosyl Acrylamide | Acrylamide Derivative |

| Acryloylsilane | α,β-Unsaturated Acyl Silane |

| β-Hydroxy-α-diazo ketone | Diazo Compound |

| 1,3,2-Diazaphospholene | Organophosphorus Catalyst |

| α-Hydroxy amide | Carboxamide Derivative |

Intramolecular Cyclization via Nucleophilic Attack on Vinyl Cations

The formation of cyclic structures through the intramolecular nucleophilic attack on vinyl cations represents a significant strategy in organic synthesis. This method relies on the generation of a highly reactive vinyl cation intermediate, which is subsequently trapped by a tethered nucleophile to construct a new ring system. The regioselectivity and efficiency of these cyclizations are influenced by several factors, including the method of vinyl cation generation, the nature of the nucleophile, and the length and flexibility of the tether connecting the reactive moieties.

Vinyl cations can be generated from various precursors, such as vinyl triflates, through the heterolysis of the carbon-triflate bond, often facilitated by Lewis acids or under solvolytic conditions. nih.govresearchgate.net Another common method involves the treatment of β-hydroxy-α-diazo ketones with a Lewis acid, which promotes the elimination of the hydroxyl group and dinitrogen to form the vinyl cation. nih.govuvm.eduuvm.edu Additionally, the protonation of alkynes can also lead to the formation of these reactive intermediates. wikipedia.orgrsc.org

Once formed, the vinyl cation is a potent electrophile that can be attacked by a variety of intramolecular nucleophiles. While carbon-carbon double bonds (alkenes) and aromatic rings are commonly employed nucleophiles leading to the formation of carbocycles, other heteroatom nucleophiles can also participate in these cyclizations.

The formation of five-membered rings through 5-exo-trig cyclization is generally kinetically favored over the formation of six-membered rings (6-endo-trig or 6-exo-trig). vanderbilt.edu This preference often results in cyclopentenone derivatives or other five-membered ring systems being the major products in many reported intramolecular vinyl cation reactions. nih.govuvm.eduuvm.edu The synthesis of six-membered rings, such as the cyclohexyl moiety in this compound analogues, via this methodology presents a greater challenge due to the higher activation energy associated with the formation of the six-membered ring transition state. However, by carefully designing the substrate and choosing appropriate reaction conditions, the formation of six-membered rings can be achieved.

Research Findings

Research in the area of intramolecular vinyl cation cyclizations has largely focused on the synthesis of complex polycyclic systems and natural product cores. While specific examples detailing the synthesis of this compound via this method are not prevalent in the literature, the underlying principles can be illustrated through analogous transformations.

For instance, studies on the solvolysis of cyclononenyl triflate have shown the formation of fused bicyclic products, demonstrating the feasibility of intramolecular C-C bond formation initiated by a vinyl cation. nih.gov In these cases, a 1,5-hydride shift quenches the initial vinyl cation, generating an alkyl carbocation that is then attacked by a tethered alkene.

More relevant to the formation of six-membered rings, the intramolecular Friedel-Crafts reaction of vinyl cations with tethered aromatic rings has been shown to produce benzocycloheptenes and -hexenes. rsc.orgnih.gov This indicates that with a suitable tether and nucleophile, the formation of a six-membered ring is indeed possible.

The following data tables illustrate hypothetical reaction conditions and outcomes for the synthesis of a this compound analogue via intramolecular cyclization of a vinyl cation generated from different precursors. These tables are based on general principles and findings from related reactions in the literature.

| Entry | Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (E)-8-methyl-8-(triflyloxy)non-6-en-1-oic acid | TiCl₄ | CH₂Cl₂ | -78 to 0 | 45 |

| 2 | (E)-8-methyl-8-(triflyloxy)non-6-en-1-oic acid | BF₃·OEt₂ | CH₂Cl₂ | -78 to 25 | 38 |

| 3 | (E)-8-methyl-8-(triflyloxy)non-6-en-1-oic acid | SnCl₄ | CH₂Cl₂ | -78 | 52 |

| Entry | Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl 8-diazo-7-hydroxy-7,9-dimethyldec-4-enoate | Sc(OTf)₃ | DCE | 25 | 65 |

| 2 | Methyl 8-diazo-7-hydroxy-7,9-dimethyldec-4-enoate | Cu(OTf)₂ | DCE | 50 | 58 |

| 3 | Methyl 8-diazo-7-hydroxy-7,9-dimethyldec-4-enoate | FeCl₃ | DCE | 25 | 42 |

These illustrative tables highlight that the choice of Lewis acid and reaction temperature can significantly influence the yield of the cyclized product. The successful formation of the six-membered ring would be contingent on the substrate's ability to adopt a conformation that favors the 6-exo-trig cyclization pathway.

Chemical Reactivity and Transformation Pathways of 2 Cyclohexylprop 2 Enoic Acid

Olefinic Reactivity: Polymerization and Addition Reactions

The presence of the α,β-unsaturated carbonyl system in 2-cyclohexylprop-2-enoic acid makes the double bond susceptible to both polymerization and various addition reactions. cymitquimica.com

Polymerization: Like other acrylic acid derivatives, this compound can undergo polymerization. cymitquimica.comgoogle.com This process typically involves free-radical polymerization, where an initiator promotes the formation of a growing polymer chain. google.com The resulting polymers can be homopolymers or copolymers, formed by reacting with other monomers. nih.govnih.gov The specific conditions of the polymerization, such as the initiator used and the reaction temperature (typically ranging from 30°C to 100°C), are crucial in determining the final polymer's properties. google.com These polymers have potential applications in materials science, for example, in the development of specialty polymers and as components in coatings and adhesives. cymitquimica.comgoogle.com

Addition Reactions: The electron-withdrawing nature of the carboxylic acid group activates the double bond for nucleophilic conjugate addition, also known as Michael addition. smolecule.com Various nucleophiles can add to the β-carbon of the double bond. Furthermore, the olefinic bond can undergo addition reactions with electrophiles. smolecule.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can be converted into a variety of derivatives, including esters, amides, and acyl halides.

This compound can be converted to its corresponding esters through reaction with alcohols in the presence of an acid catalyst. google.com This reaction, known as esterification, is a fundamental transformation in organic synthesis. Both alkyl and aryl esters of this compound have been synthesized. For example, ethyl 2-cyclohexylprop-2-enoate and phenyl 2-cyclohexylprop-2-enoate are known derivatives. lookchem.com The synthesis of these esters can also be achieved through other methods, such as the reaction of the corresponding acyl chloride with an alcohol. youtube.com

Table 1: Examples of Esterification Products of this compound

| Ester Name | Alcohol Reactant | Reference |

| Ethyl 2-cyclohexylprop-2-enoate | Ethanol | lookchem.com |

| Phenyl 2-cyclohexylprop-2-enoate | Phenol | lookchem.com |

| Methyl (2E)-3-cyclohexylprop-2-enoate | Methanol |

The carboxylic acid can be converted to amides by reaction with amines, often requiring activation of the carboxylic acid first, for instance, by converting it to an acyl halide. youtube.comlibretexts.org The formation of amides is a critical reaction in the synthesis of many biologically active molecules.

Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized from carboxylic acids. libretexts.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. libretexts.orgchemguide.co.uk The resulting 2-cyclohexylpropenoyl chloride is a valuable precursor for the synthesis of esters and amides due to its high reactivity. lookchem.comlibretexts.org

Table 2: Reagents for Acyl Halide Formation

| Reagent | Formula | Byproducts | Reference |

| Thionyl chloride | SOCl₂ | SO₂, HCl | chemguide.co.uk |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | libretexts.org |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | chemguide.co.uk |

| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | chemguide.co.uk |

Cycloaddition Reactions and Related Pericyclic Processes

The double bond in α-substituted acrylic acids like this compound can participate in cycloaddition reactions. uni-due.de These reactions are powerful tools for the construction of cyclic systems. For instance, α,β-unsaturated carboxylic acids can undergo [4+2] cycloaddition (Diels-Alder) reactions with suitable dienes. mdpi.com Palladium-catalyzed oxidative annulation of acrylic acids with alkynes can also be viewed as a formal [4+2] cycloaddition process to synthesize α-pyrones. thieme-connect.com Other types of cycloadditions, such as [3+2] and [2+2] annulations, are also known for acrylic acid derivatives, leading to the formation of various five- and four-membered rings, respectively. mdpi.comrsc.org

Reductive Transformations: Conversion to Saturated Analogues

The double bond of this compound can be reduced to yield the corresponding saturated carboxylic acid, 2-cyclohexylpropanoic acid. lookchem.com This transformation is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C).

A notable application of this reduction is in the synthesis of deuterated analogues of biologically significant molecules. nih.gov An efficient method for the reductive deuteration of α-substituted acrylic acids has been reported using deuterium (B1214612) gas (D₂) generated ex situ from D₂O. nih.gov This method allows for the late-stage introduction of deuterium, which can be valuable in medicinal chemistry for studying metabolic pathways and improving pharmacokinetic properties. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. acs.org This strategy is highly valuable for creating molecular diversity and for the synthesis of analogues of biologically active compounds. nih.govbeilstein-journals.org For a molecule like this compound, LSF could involve modifications at various positions, including the cyclohexyl ring.

Electrochemical methods have emerged as a powerful platform for LSF. acs.orgnih.gov For instance, electrochemical C-H functionalization can be used to introduce new groups onto the cyclohexyl moiety. beilstein-journals.orgnih.gov While direct LSF examples for this compound are not extensively documented in the provided search results, the principles of LSF applied to related structures, such as other acrylic acids or molecules containing cyclohexyl rings, suggest potential pathways. nih.govbeilstein-journals.org For example, the deuteration method mentioned previously is a form of late-stage functionalization. nih.gov

Ring-Opening Processes in Copolymerization

Ring-opening polymerization (ROP) is a distinct form of chain-growth polymerization where the terminal end of a growing polymer chain attacks a cyclic monomer, causing the ring to open and become part of the linear polymer backbone. dntb.gov.ua This process is fundamentally driven by the relief of ring strain inherent in the cyclic monomer. dntb.gov.ua Monomers that readily undergo ROP typically possess significant bond-angle strain, such as epoxides, lactones (cyclic esters), lactams (cyclic amides), and strained cycloalkenes like norbornene. dntb.gov.uaacs.orgresearchgate.net

The cyclohexane (B81311) ring, such as the one present in this compound, is a six-membered carbocycle that exists in a stable, low-energy chair conformation. This conformation has near-ideal tetrahedral bond angles (approximately 111°), resulting in minimal angle strain and torsional strain. Consequently, the cyclohexane ring is thermodynamically stable and lacks the necessary driving force to undergo ring-opening under typical polymerization conditions. Research on the polymerization of monomers containing saturated carbocyclic rings, such as cyclohexyl acrylate (B77674), consistently demonstrates that polymerization proceeds via the ethylenically unsaturated group (the acrylate double bond) without involving the opening of the stable cyclohexyl ring. kpi.uaresearchgate.net The cyclohexyl group is incorporated into the final polymer as a pendant side group, influencing properties such as the glass transition temperature (Tg), but it does not form part of the polymer backbone through a ring-opening mechanism.

Therefore, for this compound, ring-opening of the cyclohexyl moiety is not a recognized transformation pathway during copolymerization. The polymerization reactivity is dominated by the prop-2-enoate functional group, leading to the formation of a polymer with a poly-acrylate backbone and pendant cyclohexyl groups.

To illustrate the structural differences that dictate polymerization pathways, the table below compares this compound with a common monomer that undergoes ring-opening polymerization, ε-caprolactone.

Table 1: Comparison of Monomer Structures and Polymerization Behavior

| Feature | This compound | ε-Caprolactone |

| Primary Reactive Group | Carbon-Carbon Double Bond (C=C) | Cyclic Ester (Lactone) |

| Cyclic Moiety | Cyclohexane Ring | Heptanolactone Ring |

| Driving Force for ROP | Absent (Stable, strain-free ring) | Present (Significant ring strain) |

| Typical Polymerization | Free-Radical Polymerization | Ring-Opening Polymerization |

| Role of Cyclic Group | Pendant Side Group | Forms the Polymer Backbone |

Advanced Mechanistic and Theoretical Investigations of Reactions Involving 2 Cyclohexylprop 2 Enoic Acid

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms at a molecular level. Although specific DFT studies exclusively focused on 2-cyclohexylprop-2-enoic acid are not extensively documented, the principles can be understood from studies on structurally related α,β-unsaturated systems. These studies help in mapping potential energy surfaces, identifying transition states, and calculating the energies of intermediates, thereby predicting the most likely reaction pathways.

For instance, in reactions involving the functionalization of acrylic acids and acrylamides, DFT has been used to elucidate organometallic C-H activation pathways. Mechanistic investigations combining experiments with DFT suggest that such reactions can proceed through intermediates like a five-membered palladalactone, formed via a cyclopalladation process, or involve a Cu(III) intermediate in copper-catalyzed annulations. researchgate.net These computational models provide a theoretical framework for understanding how the electronic and steric properties of the cyclohexyl group in this compound might influence reaction barriers and the stability of intermediates.

Stereochemical Control and Enantioselectivity in Catalytic Reactions

Achieving high levels of stereochemical control is a central goal in modern organic synthesis. For reactions involving this compound, both diastereoselectivity and enantioselectivity have been investigated.

In 1,3-dipolar cycloaddition reactions using (2E)-3-cyclohexylprop-2-enoic acid as the dipolarophile, the use of chiral Lewis acid catalysts has been explored to induce enantioselectivity. ccspublishing.org.cn For example, combining the acid with a catalyst system generated from Yb(OTf)₃ and the chiral ligand R-BINOL can direct the cycloaddition to produce a specific enantiomer of the resulting isoxazoline (B3343090) derivative. ccspublishing.org.cn While various catalytic systems have been tested, achieving high enantiomeric excess (ee) remains a challenge, with moderate results reported.

| Catalytic System (Ligand + Lewis Acid) | Enantiomeric Excess (ee) |

|---|---|

| Carbohydrate C + Yb(OTf)3 | 70% |

| Quinine Diethyl Phosphate (Ligand E) + Yb(OTf)3 | Satisfactory Effect |

| R-BINOL + Yb(OTf)3 | Effective |

As previously mentioned, the aza-Mislow-Evans rearrangement provides an excellent example of stereochemical control. The reaction proceeds with high enantiospecificity, meaning the stereochemistry of the starting N-sulfinyl group dictates the stereochemistry of the α-hydroxy amide product. rhhz.netpku.edu.cn In one documented case using a derivative of this compound, an enantiomeric ratio (er) of 94:6 was achieved, highlighting the effective transfer of chirality. rhhz.net

Kinetic and Thermodynamic Aspects of Transformations

The outcome of a chemical reaction is governed by the interplay of kinetics (the rate at which the reaction proceeds) and thermodynamics (the relative stability of reactants and products). For transformations involving this compound, these factors determine product distributions and reaction feasibility.

Many reactions, such as the Mislow-Evans rearrangement, are under thermodynamic control, existing as an equilibrium between the reactant and the product. rhhz.netresearchgate.net In the classic rearrangement, the equilibrium lies towards the more thermodynamically stable allylic sulfoxide. rhhz.net To drive the reaction towards the desired alcohol product, a thiophile is added to irreversibly trap the sulfenate ester intermediate, thus shifting the equilibrium. researchgate.net

Migratory Aptitude Studies in Rearrangement Reactions

While specific mechanistic studies detailing rearrangement reactions of this compound are not extensively documented in peer-reviewed literature, the migratory aptitude of the cyclohexyl group, a key structural component of the molecule, has been thoroughly investigated in various cationic rearrangement reactions. These studies provide critical insights into the predicted behavior of derivatives of this compound under conditions conducive to molecular rearrangement. The migratory ability of a group is its relative capacity to shift from one atom to another during a reaction, typically driven by the formation of a more stable intermediate.

General principles of carbocation rearrangements, such as the Wagner-Meerwein or Pinacol rearrangements, establish a hierarchy of migratory aptitude. The capacity of the migrating group to stabilize the transient positive charge at the migration origin is a primary determinant of its migratory preference. nih.gov In many common rearrangements, the accepted order of migratory aptitude places the cyclohexyl group above less substituted and smaller alkyl groups. A frequently cited order is: tertiary alkyl > cyclohexyl > secondary alkyl > benzyl (B1604629) > phenyl > primary alkyl > methyl. uoi.grchemistnotes.comwiley-vch.de

Detailed Research Findings in Vinyl Cation Rearrangements

Significant quantitative data on the migratory aptitude of the cyclohexyl group comes from studies on the rearrangement of destabilized vinyl cations. nih.govnih.gov These reactions, which involve a 1,2-shift across the double bond of a vinyl cation, serve as an excellent platform for comparing the intrinsic migratory tendencies of different substituents. nih.gov

In one key study, the Lewis acid-promoted reaction of specific β-hydroxy-α-diazo ketones was used to generate vinyl cation intermediates that subsequently rearrange. nih.gov A direct comparison between the migratory aptitude of a cyclohexyl group and a methyl group was conducted. The results demonstrated a pronounced preference for the migration of the cyclohexyl group over the methyl group. nih.gov

When the precursor molecule contained both a cyclohexyl and a methyl group adjacent to the developing vinyl cation, the reaction yielded products resulting almost exclusively from the migration of the cyclohexyl group. The product of cyclohexyl migration was formed in a 16% yield, whereas the product corresponding to methyl migration was observed in only trace amounts, estimated at less than 5%. nih.gov This finding aligns with the general principle that more substituted and electron-rich alkyl groups are better migrating groups. nih.govnsf.gov

| Migrating Group | Competing Group | Yield of Migration Product | Yield of Competing Product | Favored Migrating Group |

|---|---|---|---|---|

| Cyclohexyl | Methyl | 16% | <5% (trace) | Cyclohexyl |

| Pentyl (1° alkyl) | Methyl | 1.7 : 1 ratio (NMR) | Pentyl |

Theoretical and Mechanistic Considerations

Theoretical investigations using Density Functional Theory (DFT) have provided a more complex picture of these migrations. nih.govacs.org While the qualitative trend suggests that the group best able to stabilize a positive charge will migrate preferentially, DFT calculations indicate that for certain substrates, such as those derived from cyclohexanone, the observed migratory aptitude is a result of conformational biases in the vinyl cation intermediate rather than differences in transition state stabilization alone. nih.govacs.org The selectivity in the formation of a specific conformer of the vinyl cation, combined with facial-selective migration influenced by electrostatic interactions with an adjacent carbonyl oxygen, work in concert to determine the outcome of the reaction. nih.govnih.gov

These advanced studies underscore that while general migratory aptitude series are a useful predictive tool, a combination of electronic effects, steric hindrance, and stereoelectronic requirements—such as the need for an anti-periplanar alignment between the migrating group and the leaving group in some systems—ultimately dictates the course of a rearrangement reaction. scribd.commsu.edu

Derivatives and Analogues of 2 Cyclohexylprop 2 Enoic Acid: Synthesis and Advanced Applications

Esters of 2-Cyclohexylprop-2-enoic Acid

Esterification of the carboxyl group of this compound is a primary method for modifying its chemical and physical properties. These esters are valuable monomers in polymer science and intermediates in organic synthesis.

Ethyl 2-Cyclohexylprop-2-enoate

Ethyl 2-cyclohexylprop-2-enoate, also commonly known as cyclohexyl acrylate (B77674), is a significant monomer in the production of polymers with specific characteristics. The synthesis of this ester is typically achieved through the acid-catalyzed esterification of acrylic acid with cyclohexanol. This reaction can also be facilitated by cation exchange resins, offering a more environmentally benign approach.

The resulting polymers, poly(cyclohexyl acrylate), exhibit valuable properties such as good adhesion, flexibility, and chemical resistance, making them suitable for applications in coatings, adhesives, and even in the electronics and drug delivery sectors. The bulky cyclohexyl group imparts enhanced thermal stability and mechanical properties compared to smaller alkyl acrylates.

| Property | Value |

| Molecular Formula | C9H14O2 |

| Appearance | Colorless liquid |

| Primary Application | Monomer for polymerization |

Methyl (E)-3-Cyclohexylprop-2-enoate

Methyl (E)-3-cyclohexylprop-2-enoate is another important ester derivative. One synthetic route to this compound involves the hydrogenation of methyl cinnamate in the presence of a palladium catalyst. This process reduces the aromatic ring of the cinnamate ester to a cyclohexane (B81311) ring, yielding the desired product. The (E)-isomer indicates a specific stereochemistry at the carbon-carbon double bond. This compound serves as a valuable intermediate in the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 705-95-3 |

| Molecular Formula | C10H16O2 |

| Boiling Point | 227.1°C at 760 mmHg |

| Density | 1.036 g/cm³ |

Phenyl 2-Cyclohexylprop-2-enoate

The synthesis of phenyl 2-cyclohexylprop-2-enoate can be achieved through the esterification of this compound with phenol. A common method involves the reaction of the corresponding acyl chloride (2-cyclohexylpropenoyl chloride) with phenol in the presence of a base like triethylamine. This approach is analogous to the synthesis of other phenyl esters of acrylic acids. The introduction of the phenyl group can enhance the refractive index and thermal stability of polymers derived from this monomer.

Cyclohexyl Acrylate as a Related Monomer

Cyclohexyl acrylate is a key monomer used in the production of a variety of polymers. It readily undergoes free-radical polymerization to form poly(cyclohexyl acrylate). This polymerization can be initiated by heat or chemical initiators. The resulting polymers are utilized in a range of applications, including:

Coatings and Adhesives: The polymer's good adhesion and flexibility make it an excellent component for these materials.

Biomedical Scaffolds: Its biocompatibility allows for its use in creating scaffolds for tissue engineering.

Drug Delivery Systems: It is used in the synthesis of biodegradable polymers for controlled drug release.

The glass transition temperature (Tg) of poly(cyclohexyl acrylate) has been determined to be around 25°C, a crucial parameter for predicting the performance of the polymeric material.

Saturated Analogues: Synthesis and Divergent Reactivity

The presence of the α,β-unsaturated system in this compound is a key determinant of its reactivity. Saturation of this double bond to yield 2-cyclohexylpropanoic acid leads to a compound with significantly different chemical behavior.

The synthesis of 2-cyclohexylpropanoic acid can be accomplished through the catalytic hydrogenation of this compound. This reaction typically employs a metal catalyst, such as palladium on carbon, and a source of hydrogen.

The reactivity of these two compounds diverges significantly:

Unsaturated Analogue (this compound): The double bond is susceptible to addition reactions. It can undergo Michael additions, where nucleophiles add to the β-carbon. It can also participate in polymerization reactions.

Saturated Analogue (2-Cyclohexylpropanoic acid): Lacking the double bond, this compound does not undergo addition reactions in the same manner. Its reactivity is primarily centered on the carboxylic acid group, such as esterification, amide formation, and reduction to the corresponding alcohol. Saturated carboxylic acids are generally less reactive than their unsaturated counterparts.

| Compound | Key Reactive Site | Typical Reactions |

| This compound | C=C double bond, COOH group | Michael addition, Polymerization, Esterification |

| 2-Cyclohexylpropanoic acid | COOH group | Esterification, Amide formation, Reduction |

Cycloalkyl-Substituted Prop-2-enoic Acids: Comparative Studies

The size and nature of the cycloalkyl group attached to the prop-2-enoic acid backbone can influence the compound's physical properties and reactivity. A comparative look at prop-2-enoic acids with different cycloalkyl substituents reveals these effects.

2-Cyclopropylprop-2-enoic acid: The high ring strain of the cyclopropyl (B3062369) group can influence the electronic properties of the double bond. The synthesis of related cyclopropene carboxylic acid derivatives has been explored, highlighting their unique reactivity in reactions like Diels-Alder cycloadditions.

2-Cyclobutylprop-2-enoic acid: Cyclobutane derivatives serve as important building blocks in organic synthesis. The synthesis of cyclobutane-containing dicarboxylic acids via photocycloaddition has been investigated for applications in polymer chemistry.

2-Cyclopentylprop-2-enoic acid: This analogue has a less strained ring compared to the cyclopropyl and cyclobutyl derivatives. Its properties are expected to be intermediate between the smaller ring analogues and the cyclohexyl derivative.

The variation in ring size among these cycloalkyl-substituted acrylic acids can affect factors such as the steric hindrance around the double bond and the carboxylic acid group, which in turn can influence the rates of polymerization and other reactions. Generally, as the ring size increases, the steric bulk increases, which can impact the approach of reactants and the packing of polymer chains.

Amide and Acyl Chloride Derivatives

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives, most notably acyl chlorides and amides. These derivatives are typically prepared through sequential reactions that enhance the reactivity of the carboxyl group, facilitating the formation of new carbon-nitrogen bonds.

The conversion of this compound into its corresponding acyl chloride, 2-cyclohexylprop-2-enoyl chloride, is a critical first step for the synthesis of many derivatives, including amides. Acyl chlorides are significantly more reactive than their parent carboxylic acids. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govsemanticscholar.org The reaction with thionyl chloride is particularly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion. semanticscholar.org The hydroxyl group of the carboxylic acid is a poor leaving group, but conversion to the acyl chloride replaces it with a chloride ion, which is an excellent leaving group, thus activating the carbonyl group for nucleophilic attack. reddit.com

Once synthesized, the highly reactive 2-cyclohexylprop-2-enoyl chloride can be readily converted into a wide array of amide derivatives. This is accomplished through a nucleophilic acyl substitution reaction with a suitable amine. libretexts.orghud.ac.uk The reaction is typically rapid and can be performed with primary amines (R-NH₂) or secondary amines (R₂NH) to yield secondary and tertiary amides, respectively. libretexts.org The general procedure involves adding the acyl chloride to a solution of the desired amine. hud.ac.uk An excess of the amine or the addition of a non-nucleophilic base like triethylamine is often used to neutralize the hydrogen chloride gas produced during the reaction, preventing the formation of ammonium salts and ensuring the availability of the free amine for reaction. libretexts.orghud.ac.uk This one-pot method, from carboxylic acid to acyl chloride and then to the amide, is an efficient route for creating a library of this compound amides for various research applications. nih.govsemanticscholar.org

The table below outlines the general synthetic pathway for these derivatives.

| Derivative | Starting Material | Key Reagent(s) | General Product |

| Acyl Chloride | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Cyclohexylprop-2-enoyl chloride |

| Amide | 2-Cyclohexylprop-2-enoyl chloride | Primary or Secondary Amine (RNH₂ or R₂NH) | N-substituted-2-cyclohexylprop-2-enamide |

Complex Natural Products Featuring the this compound Moiety

While the this compound structure itself is not a commonly reported standalone natural product, it serves as a crucial early-stage building block in the biosynthesis of more complex molecules. A significant example is its role as a precursor in the formation of phoslactomycins, a class of polyketide natural products. nih.gov Polyketides are a large and diverse group of secondary metabolites produced by bacteria, fungi, and plants, known for their structural complexity and wide range of biological activities. nih.govwikipedia.org

Specifically, research into the biosynthesis of Phoslactomycin B (PLM B) has identified an activated form of cis-3-cyclohexylpropenoic acid as the diketide intermediate that is passed from the first to the second module of the phoslactomycin polyketide synthase (PKS). nih.gov Phoslactomycin B is recognized for its unique structural features, which include a linear unsaturated backbone containing both trans and cis double bonds, and it exhibits notable antitumor and antiviral properties. nih.gov The incorporation of the cyclohexylpropenoic acid unit is a key step that initiates the assembly of the complex phoslactomycin carbon skeleton. nih.gov This demonstrates that while not a final natural product itself, the this compound moiety is a vital component utilized by nature's biosynthetic machinery to construct potent bioactive compounds. nih.gov

| Natural Product Class | Specific Example | Role of this compound Moiety |

| Polyketides | Phoslactomycin B | Biosynthetic diketide intermediate (cis-isomer) |

The discovery of the this compound moiety as a key intermediate in the biosynthesis of phoslactomycin opens avenues for the synthetic and semi-synthetic generation of novel analogues. The goal of creating such analogues is often to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships.

A critical aspect in the synthesis of phoslactomycin analogues is the stereochemistry of the double bond. The biosynthetic machinery, specifically module 2 of the phoslactomycin PKS, is highly selective for the cis-isomer of the activated 3-cyclohexylpropenoic acid intermediate. nih.gov The trans-isomer is not directly processed, highlighting the strict stereochemical control exerted by the enzymes. nih.gov This finding informs synthetic strategies, indicating that control over the double bond geometry is paramount for creating biologically relevant analogues through total synthesis or chemoenzymatic approaches.

Synthetic approaches to analogues can be broadly categorized:

Modification of the Cyclohexyl Ring: The cyclohexyl group of the initial building block can be replaced with other cyclic or acyclic structures to investigate its role in binding and activity. This involves the chemical synthesis of various substituted prop-2-enoic acids for introduction into a chemoenzymatic or fully synthetic pathway.

Combinatorial Biosynthesis: This advanced approach involves genetically engineering the polyketide synthase enzymes. By altering the domains within the PKS modules, it may be possible to incorporate non-natural extender units or modify the processing of the polyketide chain, leading to novel phoslactomycin derivatives. This technique offers a powerful platform for generating structural diversity that would be challenging to achieve through traditional chemical synthesis alone.

These strategies, combining insights from biosynthesis with the power of synthetic chemistry, provide a robust platform for the development of new natural product analogues with potentially improved therapeutic properties.

Applications of 2 Cyclohexylprop 2 Enoic Acid in Chemical Science and Technology

Role as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, organic functionalized molecules are fundamental components for the bottom-up assembly of molecular architectures. sigmaaldrich.com These building blocks are crucial in medicinal chemistry, organic chemistry, and material chemistry for constructing complex molecular structures. sigmaaldrich.com The structure of 2-Cyclohexylprop-2-enoic acid, featuring both a carboxylic acid group and a polymerizable double bond, makes it a valuable intermediate. Analogs of this compound, such as those containing a cyclopropyl (B3062369) group, are noted for their utility in studying organic synthesis and drug discovery due to their unique structural properties and reactivity.

This compound serves as a precursor for the development of various specialty chemicals. Its chemical reactivity allows it to be a starting point for creating more complex substances with tailored properties. For example, related acrylate (B77674) compounds are recognized as important raw materials and intermediates in diverse industrial applications. innospk.com The synthesis of specialty chemicals often relies on such versatile starting materials that can undergo various chemical transformations. The presence of the cyclohexyl group, in particular, can be leveraged to introduce specific physical and chemical properties, such as hydrophobicity and steric bulk, into the final product.

The utility of this compound extends to its role as an intermediate in the synthesis of complex molecules, particularly within the pharmaceutical sector. innospk.com Its structural features are analogous to other chemical building blocks used to develop active pharmaceutical ingredients (APIs). innospk.com The acrylic acid portion of the molecule provides a reactive site for a variety of chemical reactions, enabling chemists to build upon its framework to construct larger, more intricate molecular structures. This capability makes it a valuable component in multi-step synthetic pathways aimed at producing novel compounds with potential biological activity.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol nih.gov |

| Appearance | White powder or colorless crystals innospk.comchemicalbook.com |

| Boiling Point | 182-184°C (for Cyclohexyl prop-2-enoate) innospk.com |

| Density | 0.975 g/cm³ (for Cyclohexyl prop-2-enoate) innospk.com |

Note: Data for exact compound is limited; properties of close isomers and related compounds are provided for reference.

Applications in Polymer Science and Materials Chemistry

In polymer science, bifunctional monomers containing both acrylate and hydroxyl or carboxyl functional groups are highly reactive in polymerization and cross-linking reactions. atamankimya.com These characteristics are essential for producing a wide range of materials, including coatings, adhesives, and specialty polymers. atamankimya.com

Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining extremely large amounts of liquid relative to their own mass. google.com These are often cross-linked hydrogels that absorb aqueous solutions through hydrogen bonding. google.com While specific research on this compound in this application is not detailed, its structure as an unsaturated carboxylic acid makes it a candidate for copolymerization to create SAPs. The incorporation of monomers like this compound could influence the properties of the resulting polymer, such as its absorbent capacity and biodegradability, with the cyclohexyl group potentially modifying the polymer's hydrophobic-hydrophilic balance.

Propenoic acid (acrylic acid) and its esters are widely used as raw materials in the synthesis of polymers for coatings and adhesives due to their ability to impart excellent adhesion, flexibility, and chemical resistance. atamankimya.com this compound can be incorporated into polymer chains to create coating compositions. The presence of the cyclohexyl group can enhance the physical properties of the coating, such as durability, impact resistance, and surface characteristics. atamankimya.com These coatings are valuable for protective applications across various industries. atamankimya.com

Contribution to Fragrance and Flavor Synthesis (via derivatives)

Carboxylic acids and esters that contain a cyclohexyl group are readily synthesized and have found significant application in the fragrance industry. googleapis.com Extensive studies have demonstrated their aromaticity and suitability as fragrance-imparting agents. googleapis.com

This compound can serve as a foundational molecule for creating a variety of fragrance compounds through chemical modification, primarily through esterification. By reacting the carboxylic acid with different alcohols, a range of esters can be produced, each with a unique odor profile. googleapis.com These resulting derivatives, or pro-perfumes, can provide diverse scents and are incorporated into a wide array of products. googleapis.comgoogle.com The applications for these fragrance compositions include high-grade perfumes, soaps, shampoos, detergents, cosmetics, and room fragrances. googleapis.com

Table 2: Potential Fragrance Derivatives of this compound

| Derivative Class | General Reaction | Potential Application |

|---|---|---|

| Alkyl Esters | Reaction with C1-C4 alcohols (e.g., ethanol, butanol) googleapis.com | Ingredient in perfumery compositions for cosmetics and detergents googleapis.com |

| Alkenyl Esters | Reaction with C2-C4 alkenyl alcohols (e.g., allyl alcohol) googleapis.com | Component in perfumes, soaps, and shampoos googleapis.com |

| tert-Butyl Ester | Reaction with isobutene in the presence of an acid catalyst googleapis.com | Used to impart specific notes in high-grade perfumery googleapis.com |

Strategic Intermediate for Pharmaceutical and Agrochemical Synthesis

This compound emerges as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors due to its distinct structural features: a reactive acrylic acid system and a bulky, lipophilic cyclohexyl group. The strategic incorporation of the cyclohexyl moiety is a well-established method in drug discovery to enhance the pharmacological profile of bioactive molecules.

The cyclohexyl group can serve several key functions in molecule design. pharmablock.com It can act as a bioisostere for other groups, such as a t-butyl or a phenyl group, to optimize how a molecule binds to its target protein. pharmablock.com By replacing a flexible alkyl chain with a more rigid cyclohexyl ring, the conformational entropy is reduced, which can lead to better binding affinity. pharmablock.com Furthermore, its three-dimensional structure provides more potential contact points with a target protein compared to a flat aromatic ring. pharmablock.com Many successful drugs, including oseltamivir (Tamiflu) and venetoclax (Venclexta), feature a cyclohexane (B81311) or cyclohexene ring, demonstrating the utility of this structural motif in approved medicines. pharmablock.com

In synthetic chemistry, this compound provides a versatile scaffold. The carboxylic acid and the adjacent double bond are reactive sites that can be readily modified to build more complex structures, including various heterocyclic systems that are prevalent in medicinal chemistry. mdpi.com

Application in the Synthesis of Bioactive Scaffolds

While direct, publicly disclosed synthetic routes for commercial drugs starting from this compound are not common, its value can be understood by examining its role in creating core molecular frameworks. For instance, the cyclohexyl group is a key component in a class of potent and selective antagonists for the neuropeptide Y (NPY) Y5 receptor, which are investigated for the treatment of obesity. nih.gov In one study, replacing an aryl ring with a cyclohexyl ring in a series of imidazole-based compounds led to the development of molecules with a significantly improved pharmacokinetic profile and reduced off-target effects. nih.gov

The synthesis of such compounds highlights the strategic importance of intermediates that can introduce the cyclohexyl group early in the process. A hypothetical, yet representative, synthetic pathway could involve the amidation of this compound followed by cyclization reactions to form a heterocyclic core.

Table 1: Representative Synthetic Steps for a Bioactive Scaffold

| Step | Reaction Type | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Amidation | This compound, Amine | N-substituted cyclohexylpropenamide | Formation of amide bond for further cyclization |

| 2 | Michael Addition | N-substituted cyclohexylpropenamide | Functionalized amide | Introduction of additional diversity points |

| 3 | Cyclization | Functionalized amide | Heterocyclic core (e.g., Thiazolone) | Construction of the core bioactive scaffold |

Role in Agrochemical Development

In the agrochemical field, the development of novel herbicides, fungicides, and pesticides often relies on the synthesis of new molecular structures. researchgate.net The principles of drug design, such as optimizing lipophilicity and metabolic stability, are equally applicable. The cyclohexyl group can be instrumental in tuning these properties to ensure the molecule reaches its target in the pest or plant and exerts its effect efficiently. Cyclohexenone derivatives, for example, are found in several bioactive natural products and have inspired the synthesis of compounds with potential anti-cancer and herbicidal activities. researchgate.netresearchgate.net

The synthesis of these agrochemicals often involves multi-step processes where building blocks like this compound can provide a foundational structure that is later elaborated upon.

Table 2: Potential Agrochemical Targets Derived from Cyclohexyl Intermediates

| Agrochemical Class | Target Scaffold | Key Synthetic Reaction | Rationale for Cyclohexyl Group |

|---|---|---|---|

| Herbicides | Substituted Cyclohexenone | Intramolecular cyclization | Enhances binding to target enzymes like HPPD |

| Fungicides | Thiazole derivatives | Condensation/Cyclization | Increases lipophilicity for better plant uptake |

The strategic use of this compound and similar building blocks allows chemists to efficiently generate libraries of diverse compounds for biological screening. nih.gov Its bifunctional nature—possessing both a reactive alkene and a carboxylic acid—coupled with the advantageous properties conferred by the cyclohexyl ring, solidifies its role as a valuable intermediate in the quest for new and improved pharmaceuticals and agrochemicals. innospk.commdpi.com

Future Directions and Emerging Research Perspectives on 2 Cyclohexylprop 2 Enoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing renewable feedstocks and atom economy. Research into 2-Cyclohexylprop-2-enoic acid is expected to align with these principles, moving beyond traditional petroleum-based routes.

Key Research Thrusts:

Biomass-Derived Feedstocks: A significant emerging trend is the synthesis of platform chemicals from biomass. For instance, routes to acrylic acid and its derivatives from biomass-derived furfural (B47365) are being developed. d-nb.inforesearchgate.net This approach involves steps like photooxygenation and aerobic oxidation under environmentally benign conditions. researchgate.net Future work could adapt these pathways, starting from carbohydrate-derived platform molecules to produce the cyclohexyl moiety and subsequently build the acrylic acid structure, offering a renewable alternative to petrochemicals. researchgate.net

Catalytic Routes from Lactic Acid: The catalytic dehydration of lactic acid, which can be sourced from fermentation, is a promising sustainable route to acrylic acid. acs.org Research on adapting this methodology for α-substituted acrylic acids by using appropriately substituted lactic acid precursors could provide a green pathway to this compound.

Solvent-Free and Organocatalytic Approaches: Methodologies that minimize or eliminate hazardous solvents are highly desirable. Organocatalysis, for example using piperidinium (B107235) acetate, has been successfully employed for the solvent-free synthesis of substituted acrylic acids from aldehydes and malonic acid. researchgate.net Applying such catalytic systems to cyclohexanecarboxaldehyde (B41370) could yield this compound in a more sustainable manner.

Improved Classical Syntheses: Established multi-step methods, such as the Chikanishi synthesis used for other α-n-alkyl acrylic acids, could be re-evaluated and optimized. tandfonline.com This method involves the controlled extension of a carbon skeleton and specific introduction of the double bond, ensuring a pure, isomer-free product, which is crucial for polymerization applications. tandfonline.com Future efforts will likely focus on improving the yields and reducing the step count of such classical routes.

Exploration of New Catalytic Systems for Functionalization

The reactivity of this compound is centered around its α,β-unsaturated system and its carboxylic acid group. Modern catalysis offers powerful tools to selectively functionalize these sites, enabling the synthesis of complex derivatives. Future research will focus on developing highly efficient and enantioselective catalytic systems.

Emerging Catalytic Strategies:

Asymmetric Hydrogenation: Creating chiral centers is crucial for pharmaceutical applications. Asymmetric hydrogenation of the double bond in α,β-unsaturated carboxylic acids is an efficient method to produce chiral carboxylic acids. bohrium.com Research is moving from noble-metal catalysts (e.g., Rhodium-ChenPhos complexes) to more abundant and sustainable earth metals like cobalt, which have shown high activity and excellent enantioselectivity (>99% ee) for a broad range of α-substituted acrylic acids. bohrium.comrsc.org

C-H Bond Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach. A cooperative catalytic system using Cp*Rh(III) to activate a C-H bond and a boron catalyst to activate the α,β-unsaturated carboxylic acid has been reported for C-H addition reactions. rsc.org Another ruthenium-catalyzed process allows for the decarboxylative C-H functionalization of α,β-unsaturated carboxylic acids, providing a selective method for creating new C-C bonds. acs.org

Conjugate Addition Reactions: The Michael addition of nucleophiles to the β-position is a fundamental transformation. The development of chiral catalysts, such as those combining thiourea (B124793) and arylboronic acid, has enabled the first intermolecular asymmetric aza-Michael additions of nitrogen nucleophiles to α,β-unsaturated carboxylic acids with high enantioselectivity. jst.go.jp

| Catalytic System | Transformation | Target Bond/Group | Potential Application for this compound | Reference |

| Cobalt-diphosphine complex | Asymmetric Hydrogenation | C=C double bond | Synthesis of enantiomerically pure 2-cyclohexylpropanoic acid | bohrium.com |

| Rhodium-ChenPhos complex | Enantioselective Hydrogenation | C=C double bond | Alternative route to chiral 2-cyclohexylpropanoic acid | rsc.org |

| Cp*Rh(III)/Boron Hybrid | Directed C-H Addition | C=C double bond | Addition of aryl groups to the β-position | rsc.org |

| Ruthenium catalyst | Decarboxylative Pyridination | Carboxylic acid, Allylic C-H | Synthesis of vinyl-pyridine derivatives | acs.org |

| Chiral Thiourea/Arylboronic Acid | Asymmetric Aza-Michael Addition | C=C double bond | Enantioselective addition of amines to the β-position | jst.go.jp |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is an indispensable tool for modern chemical research, offering insights that can guide experimental work, reduce costs, and accelerate discovery. For this compound, computational modeling can predict its reactivity, properties, and interactions at a molecular level.

Reaction Mechanism and Kinetics: Density Functional Theory (DFT) can be used to model reaction pathways and calculate activation energies. acs.org For example, DFT studies on related acrylic acid complexes have elucidated the bond dissociation energies and supported dissociative mechanisms in ligand substitution reactions. acs.org Similar studies on this compound could predict its behavior in catalytic cycles and optimize reaction conditions.

Polymerization Simulation: The polymerization behavior of monomers can be simulated to predict the final copolymer microstructure and properties. anii.org.uy Modeling the free-radical polymerization of this compound could predict how its bulky cyclohexyl group influences chain propagation and termination, ultimately determining the properties of the resulting polymer. anii.org.uy

Interaction with Biological Targets: For potential pharmaceutical applications, computational techniques are crucial. In-silico molecular docking and molecular dynamics (MD) simulations can predict how a molecule binds to the active site of a biological target, such as an enzyme. researchgate.netmdpi.com Such studies on derivatives of this compound could identify promising candidates for enzyme inhibitors by calculating binding energies and analyzing key intermolecular interactions. researchgate.net

Material Property Prediction: Computational models can predict the physical properties of polymers derived from specific monomers. scirp.org By modeling oligomers or polymer chains containing this compound, researchers can estimate material properties like glass transition temperature and mechanical strength, guiding the design of new materials with desired characteristics.

Integration in Advanced Materials Design

As an acrylic monomer, this compound is a building block for polymers. gellnerindustrial.com Its distinct structure, featuring a bulky, non-polar cyclohexyl group attached to the α-carbon, offers unique opportunities for designing advanced materials with tailored properties.

Influence on Polymer Properties: The properties of acrylic polymers are highly dependent on the structure of the monomer. gantrade.com Short-chain monomers typically yield harder, more brittle polymers, while long-chain monomers produce softer, more flexible materials. gantrade.com The rigid and bulky cyclohexyl group in this compound is expected to increase the glass transition temperature (Tg) of the resulting polymer, leading to materials with enhanced thermal stability and hardness compared to linear α-alkyl acrylates.

Specialty Polymers and Copolymers: The true potential of this compound in materials science likely lies in its use as a specialty comonomer. Copolymerization with other acrylic monomers (e.g., methyl methacrylate, butyl acrylate) allows for the fine-tuning of polymer properties. gantrade.com Incorporating the cyclohexyl group can improve weather resistance, hydrophobicity, and mechanical durability, making the resulting copolymers suitable for high-performance coatings, adhesives, and engineering plastics. gellnerindustrial.comgantrade.com

Biomedical Materials: The carboxylic acid functionality can be leveraged for applications in biomedical materials. For instance, polyacids are key components of glass-ionomer dental cements. scirp.org Copolymers containing this compound could be explored for such applications, where the cyclohexyl group might enhance the mechanical strength and hydrolytic stability of the cement matrix. Furthermore, its use has been noted in ophthalmic suspension compositions, indicating a role in specialized drug delivery formulations. google.com

| Acrylate (B77674) Monomer | Key Structural Feature | Expected Polymer Property Contribution | Reference |

| Methyl Methacrylate | Short-chain, α-methyl group | Hardness, high Tg, optical clarity | gantrade.com |

| Butyl Acrylate | Long-chain, flexible | Softness, flexibility, low Tg, tackiness | gantrade.com |

| This compound | Bulky α-cyclohexyl group | Rigidity, high Tg, thermal stability, hydrophobicity | tandfonline.com |

| Glacial Acrylic Acid | Carboxylic acid group | Functionality for crosslinking, adhesion, hydrophilicity | gantrade.com |

Bio-inspired Synthesis and Biosynthetic Pathway Elucidation

Nature produces a vast array of complex molecules containing cyclohexyl rings. acs.orgnih.gov Harnessing or mimicking these biological pathways offers a powerful strategy for sustainable chemical production.

Elucidation of Biosynthetic Pathways: While a natural biosynthetic pathway for this compound has not been identified, the pathway for its precursor, cyclohexanecarboxylic acid, is known in certain bacteria like Alicyclobacillus acidocaldarius. acs.org This pathway starts from the shikimate pathway. acs.org Future research could focus on discovering enzymes that can perform the subsequent transformations—analogous to propionyl-CoA addition and desaturation—to convert cyclohexanecarboxyl-CoA into the target molecule. This could involve genome mining of microorganisms known to produce cyclohexyl-containing natural products.

Precursor-Directed Biosynthesis: In this approach, a microorganism is fed a synthetic, non-natural precursor that it can incorporate into its metabolic pathways. This has been used to create novel variants of complex natural products. acs.org It may be possible to feed derivatives of 2-cyclohexylpropanoic acid to certain fungi or bacteria to generate novel "supernatural" products with potentially useful biological activities. nih.gov

Chemoenzymatic Synthesis: This strategy combines traditional chemical synthesis with highly selective enzymatic transformations. For example, while the carbon skeleton could be assembled chemically, an enzyme could be used for a highly selective final step, such as an enantioselective reduction or oxidation. This approach leverages the best of both worlds: the flexibility of chemical synthesis and the unparalleled selectivity of biocatalysis.

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. Acrylic acids are excellent substrates for such reactions.

Cascade Annulations for Heterocycle Synthesis: Acrylic acids have been shown to participate in ruthenium-catalyzed three-component cascade reactions with aldehydes and sulfonamides to produce pyranones, a class of six-membered heterocycles. organic-chemistry.orgacs.orgacs.org Notably, α-alkyl-substituted acrylic acids are effective substrates in these reactions. acs.org Applying this methodology to this compound would provide a direct route to complex, cyclohexyl-substituted pyranones, which could be of interest in medicinal chemistry.

Building Polycyclic Scaffolds: Recent advances in carboxyl-directed C-H activation have enabled cascade annulation reactions where acrylic acids react with other starting materials to build complex ring systems. rsc.org For example, Rhodium-catalyzed reactions of acrylic acids can lead to the formation of cyclopentenones. rsc.org Using this compound in these processes would allow for the rapid assembly of intricate molecular architectures bearing a cyclohexyl moiety, which is a common motif in bioactive natural products. rsc.org These efficient reactions provide a powerful platform for generating libraries of complex molecules for biological screening.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing 2-Cyclohexylprop-2-enoic acid?